molecular formula C9H5F3N2O2 B1401629 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1260798-62-6

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1401629
CAS No.: 1260798-62-6
M. Wt: 230.14 g/mol
InChI Key: CXMISGPOTMRORO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260798-62-6) is a heterocyclic organic compound with the molecular formula C9H5F3N2O2 . This compound serves as a versatile and high-value building block in pharmaceutical research and development . Its structure, featuring a fused imidazo[1,2-a]pyridine core, is functionally decorated with a carboxylic acid group and a trifluoromethyl group. The presence of the trifluoromethyl group is a strategic element in modern medicinal chemistry, as it can significantly influence a molecule's physicochemical properties, metabolic stability, lipophilicity, and overall bioavailability . As a key intermediate, it is utilized by researchers in the design and synthesis of innovative drug candidates, contributing to the discovery of new therapeutic agents . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-5(8(15)16)4-14(6)7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMISGPOTMRORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855854
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260798-62-6
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Ethyl Bromopyruvate and 5-(Trifluoromethyl)pyridin-2-amine

One of the primary methods for synthesizing compounds related to 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of ethyl bromopyruvate with 5-(trifluoromethyl)pyridin-2-amine . This reaction produces ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate , which can be further converted into the desired acid through hydrolysis.

Reaction Conditions:

Hydrolysis to Form the Acid

To convert ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate into This compound , a hydrolysis step is required. This typically involves using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent like water or ethanol.

Hydrolysis Conditions:

Analysis of Synthesis Methods

The synthesis of This compound involves careful selection of starting materials and reaction conditions. The use of 5-(trifluoromethyl)pyridin-2-amine as a starting material is crucial, as it provides the necessary trifluoromethyl group.

Research Findings

Research in the field of imidazopyridine synthesis has shown that the use of specific catalysts and conditions can significantly improve yields and efficiency. For instance, the Ritter-type reaction has been explored for synthesizing imidazo[1,5-a]pyridine analogs, which could potentially be adapted for imidazo[1,2-a]pyridine derivatives.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group participates in classical derivatization reactions:

Reaction TypeConditionsProductsYieldKey Characteristics
EsterificationDCC/DMAP, R-OHMethyl/ethyl esters 75-92%Maintains trifluoromethyl group stability under mild conditions
Amide CouplingHATU/DIPEA, aminesBiologically active conjugates 68-89%Enables drug candidate synthesis through C2 functionalization

A notable example from patent CN104370898A demonstrates its use in Suzuki-Miyaura cross-coupling reactions to create antitumor agents. The compound reacts with aryl boronic acids under Pd catalysis to yield biaryl derivatives .

Decarboxylative Functionalization

Thermal or metal-catalyzed decarboxylation enables C2 position modification:

Key Pathway:
C7H5F3N2O2Δ or Cu2+CO2+Imidazo 1 2 a pyridine intermediate\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_2\xrightarrow{\Delta \text{ or }\text{Cu}^{2+}}\text{CO}_2+\text{Imidazo 1 2 a pyridine intermediate}

This intermediate undergoes:

  • C-H Arylation with aryl iodides (Pd(OAc)₂, 110°C) to form 2-aryl derivatives

  • Trifluoromethyl Group Retention confirmed by ¹⁹F NMR

Electrophilic Aromatic Substitution

The C3 position shows preferential reactivity due to electronic effects from the trifluoromethyl group:

ElectrophileConditionsProductRegioselectivityReference
I₂/TBHPUltrasound, EtOH3-Iodo derivative>95% C3 selectivity
HNO₃/H₂SO₄0°C, 2 hr3-Nitro derivativeNo C5 nitration observed

Notably, iodination proceeds without metal catalysts via radical intermediates under ultrasonic activation .

Cyclization Reactions

The carboxylic acid participates in intramolecular cyclizations to form polycyclic systems:

Example Reaction:
C7H5F3N2O2+Propargyl bromideCuI DMFFused imidazoquinoline\text{C}_7\text{H}_5\text{F}_3\text{N}_2\text{O}_2+\text{Propargyl bromide}\xrightarrow{\text{CuI DMF}}\text{Fused imidazoquinoline}

  • Yield: 81%

  • Mechanism: Base-assisted deprotonation followed by copper-mediated alkyne coupling

Metal-Mediated Cross-Couplings

The trifluoromethyl group enhances stability in transition metal catalysis:

Reaction TypeCatalyst SystemApplications
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl drug candidates
SonogashiraPd/Cu, Et₃NAlkynylated imaging probes

A 2021 study achieved 94% conversion in palladium-catalyzed arylations using microwave irradiation .

Supramolecular Interactions

The compound forms stable coordination complexes:

Metal IonStoichiometryApplication
Cu(II)1:2 (ML₂)Catalytic oxidation systems
Zn(II)1:1Luminescent materials

X-ray crystallography reveals bidentate binding through the pyridine N and carboxylate O atoms .

Biological Activation Pathways

In vivo studies demonstrate metabolic transformations:

  • Carboxylic Acid Reduction: Liver microsomes generate alcohol metabolites

  • Imidazole Ring Oxidation: CYP450-mediated hydroxylation at C7

Key Challenges & Research Gaps

  • Limited data on asymmetric functionalization at C6/C8 positions

  • Stability under strong reducing conditions (>150°C) requires further study

  • Need for green chemistry approaches (e.g., photocatalytic modifications)

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer models .

Case Study:
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines. The results indicated that the trifluoromethyl group enhances the potency of these compounds against cancer cells by modulating key signaling pathways involved in cell growth and apoptosis .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

1. Fluorinated Materials
The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research has shown that polymers derived from this compound exhibit improved mechanical properties and lower flammability compared to their non-fluorinated counterparts .

Data Table: Properties of Polymers Derived from this compound

PropertyNon-Fluorinated PolymerFluorinated Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3050
Flammability RatingUL94 V-0UL94 V-0

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives are being explored for enhanced biological activity and specificity in targeting various diseases.

Example Synthesis Route:

  • Start with a pyridine derivative.
  • Introduce the trifluoromethyl group via electrophilic fluorination.
  • Perform cyclization to form the imidazole ring.
  • Carboxylate the compound to obtain the final product.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity

The compound is compared with key analogs based on substituent position and type (Table 1).

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Compound Name Substituent Position Substituent Group CAS Number Molecular Formula Similarity Score*
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 5 CF₃ 1260798-62-6 C₉H₅F₃N₂O₂ 1.00
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6 CF₃ 1018828-69-7 C₉H₅F₃N₂O₂ 0.86
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 7 CF₃ 1620569-19-8 C₉H₅F₃N₂O₂ 0.86
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 5 CH₃ 88751-06-8 C₉H₈N₂O₂ 0.87
Imidazo[1,2-a]pyridine-2-carboxylic acid None H 64951-08-2 C₈H₆N₂O₂ 0.84

*Similarity scores based on structural alignment (0–1 scale) .

Key Observations:
  • Positional Isomerism: The trifluoromethyl group's position (5, 6, or 7) significantly impacts electronic effects.
  • Substituent Effects : Replacing -CF₃ with -CH₃ (5-methyl analog) reduces electronegativity and lipophilicity, likely decreasing metabolic stability but improving aqueous solubility .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • 5-CF₃ Derivative : High lipophilicity (LogP ~2.1) due to -CF₃, favoring membrane permeability but reducing aqueous solubility .
  • 6-CF₃ and 7-CF₃ Analogs : Similar lipophilicity but slightly higher solubility due to reduced steric hindrance near the carboxylic acid .
  • 5-CH₃ Analog : Lower LogP (~1.5) and improved solubility, suitable for formulations requiring hydrophilic properties .

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1260798-62-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₅F₃N₂O₂
  • Molecular Weight : 230.15 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo ring followed by carboxylation at the 2-position. The trifluoromethyl group is introduced through electrophilic fluorination or similar methodologies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, a library of imidazo[1,2-a]pyridine-appended chalcones was screened against various pathogens such as Trypanosoma cruzi and Leishmania infantum. Among these, certain derivatives showed promising IC50 values, indicating potential applications in treating parasitic infections .

Inhibition of Protein Geranylgeranylation

One notable biological activity of this compound is its role as an inhibitor of protein geranylgeranylation. This process is crucial for the proper functioning of several proteins involved in cell signaling and cancer progression. Studies have shown that modifications at the C6 position of the imidazo ring can significantly affect the compound's inhibitory potency against Rab geranylgeranyl transferase (RGGT), with some analogs demonstrating substantial cytotoxic effects in human cervical carcinoma HeLa cells .

Cytotoxicity

Cytotoxicity assays have revealed that several derivatives of imidazo[1,2-a]pyridine compounds exhibit varying degrees of cytotoxicity. For example, certain compounds were found to have IC50 values below 150 μM, indicating a strong potential for further development as anticancer agents . The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance or diminish activity, highlighting the importance of molecular design in drug development.

Case Study 1: Antiparasitic Activity

In a study evaluating the antiparasitic activity of various imidazo[1,2-a]pyridine derivatives, this compound was identified as having significant activity against Trypanosoma brucei. The compound exhibited an IC50 value around 1.35 μM, demonstrating its potential as a lead compound for developing new treatments for sleeping sickness .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation in a dose-dependent manner. The most potent analogs were those with specific substitutions at the C6 position, which enhanced their ability to disrupt cellular processes linked to cancer growth .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntiparasiticTrypanosoma brucei1.35
CytotoxicityHeLa Cells<150
Inhibition of GeranylgeranylationRab Geranylgeranyl TransferaseVariable

Q & A

Q. What synthetic routes are commonly used to prepare 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodology : A two-step approach is often employed:

Core Formation : Condensation of 2-aminoimidazoles with trifluoromethyl-containing pyridine derivatives under microwave-assisted conditions (e.g., methanol/water solvent system with catalytic trifluoroacetic acid) to form the imidazo[1,2-a]pyridine core .

Carboxylation : Hydrolysis of ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8) using alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .

  • Key Tools : Microwave reactors enhance reaction efficiency, while TLC and HPLC monitor progress.

Q. How is structural characterization performed for this compound?

  • Methodology :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, confirming trifluoromethyl (-CF3_3) and carboxylic acid (-COOH) substituents. For example, 19F^{19}F NMR detects the -CF3_3 group (δ ≈ -60 ppm) .
  • IR Spectroscopy : Absorptions at ~1720 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) validate the carboxylic acid group .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C9_9H5_5F3_3N2_2O2_2, MW 248.15) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :
  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/H2_2O) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes byproducts like unreacted ethyl esters .
    • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

  • Methodology :
  • SAR Studies : Compare analogues (e.g., 6-chloro or 7-methyl derivatives) in biological assays. For example, replacing -CF3_3 with -Cl (CAS 182181-19-7) reduces metabolic stability but enhances solubility .
  • Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., -CF3_3 increases lipophilicity, affecting membrane permeability) .
    • Data Interpretation : Correlate logP values (experimental or calculated) with in vitro activity to optimize lead compounds .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodology :
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting.
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures. For imidazo[1,2-a]pyrimidines, crystallography confirmed planar heterocyclic cores and hydrogen-bonding motifs .
  • Cross-Validation : Compare 13C^{13}C NMR shifts with literature values for related imidazo[1,2-a]pyridines (e.g., δ ~160 ppm for carboxylic acid carbons) .

Q. What strategies mitigate low yields in carboxylation steps?

  • Methodology :
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., -NH groups) with Boc or Fmoc to prevent side reactions during carboxylation .
    • Troubleshooting : Monitor pH during hydrolysis; acidic conditions may protonate the carboxylate, reducing solubility and yield .

Q. How can computational tools predict synthetic feasibility?

  • Methodology :
  • Retrosynthetic Analysis : Software like Synthia or Reaxys proposes routes based on known reactions (e.g., condensation of 2-aminoimidazoles with 5-(trifluoromethyl)pyridine-2-carbaldehyde) .
  • Reaction Simulation : DFT studies model transition states to identify energetically favorable pathways (e.g., cyclization barriers in imidazo[1,2-a]pyridine formation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

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